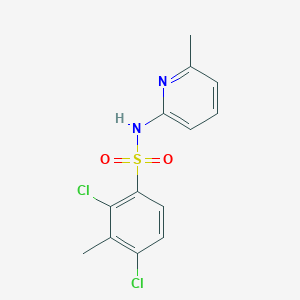

2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reaction, and the yield of the product .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and computational chemistry .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical species .Mecanismo De Acción

Target of Action

The primary target of 2,4-dichloro-3-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as Chlorantraniliprole, is the ryanodine receptor (RyR) in insects . The RyR is a calcium channel in the muscle and nerve cells that plays a crucial role in muscle contraction and neuronal signaling.

Mode of Action

Chlorantraniliprole acts as a potent and selective activator of the insect RyR . It binds to the RyR, causing it to remain open and leading to an excessive release of stored calcium ions into the cytoplasm . This results in uncontrolled muscle contraction, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The activation of the RyR by Chlorantraniliprole affects the calcium signaling pathway in insects. The excessive release of calcium ions disrupts normal cellular processes, leading to muscle paralysis and cessation of feeding . The downstream effects include disruption of essential physiological processes and eventual death of the insect.

Result of Action

The result of Chlorantraniliprole’s action is the rapid cessation of feeding, followed by muscle paralysis and eventual death of the insect . On a cellular level, the excessive release of calcium ions leads to uncontrolled muscle contraction and disruption of normal cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ChlorantraniliproleIt is also worth noting that Chlorantraniliprole has low toxicity to birds, bees, and fish, making it a relatively safe option for use in various environments .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4-dichloro-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-8-4-3-5-12(16-8)17-20(18,19)11-7-6-10(14)9(2)13(11)15/h3-7H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKDABOQVYNYIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B513414.png)

![{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}piperidine](/img/structure/B513422.png)

![4-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}morpholine](/img/structure/B513423.png)

![Ethyl 4-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazinecarboxylate](/img/structure/B513429.png)

![3,5-Dimethyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}pyrazole](/img/structure/B513430.png)

![4-{[3-Isopropyl-4-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B513449.png)

![1-{[3-isopropyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B513453.png)